molecular formula C14H9ClINO B12997641 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B12997641
M. Wt: 369.58 g/mol
InChI Key: ZUTZPDBGBMTERO-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both a chlorobenzyl and an iodobenzonitrile moiety

Preparation Methods

The synthesis of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorobenzyl and iodobenzonitrile groups allows it to participate in various binding interactions and chemical transformations .

Comparison with Similar Compounds

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the chlorobenzyl and iodobenzonitrile groups, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C1H1C1H1C1H1\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

The synthesis typically involves multi-step reactions that include the introduction of the chlorobenzyl ether and the iodide group on the benzene ring. The following table summarizes key steps in its synthesis:

StepReaction TypeReagents/Conditions
1Ether Formation2-Chlorobenzyl alcohol + base
2IodinationIodine + oxidizing agent
3Nitrile FormationNitrile source under acidic conditions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, which can lead to various therapeutic effects. For example, it has been suggested that this compound inhibits certain enzymes involved in cancer pathways, thus potentially reducing tumor growth.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity .
  • Antimicrobial Testing : Another research project tested this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent in treating infections caused by these bacteria .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. The presence of both chlorine and iodine atoms is believed to enhance reactivity and improve binding affinity to biological targets. Computational modeling has also been employed to predict interactions with target proteins involved in cancer progression .

Properties

Molecular Formula

C14H9ClINO

Molecular Weight

369.58 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9ClINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2

InChI Key

ZUTZPDBGBMTERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)Cl

Origin of Product

United States

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